

# Application Note: Comprehensive Characterization of 5-Morpholinopyrazine-2-carboxylic acid

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## Compound of Interest

Compound Name:	5-Morpholinopyrazine-2-carboxylic acid
CAS No.:	946598-39-6
Cat. No.:	B1420161

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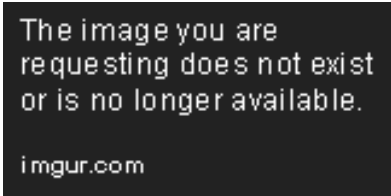
## Introduction

**5-Morpholinopyrazine-2-carboxylic acid** is a heterocyclic organic compound featuring a pyrazine core, a known pharmacophore present in numerous biologically active molecules. The incorporation of a morpholine ring and a carboxylic acid moiety suggests its potential as a versatile building block in medicinal chemistry and drug discovery. The morpholine group can enhance aqueous solubility and metabolic stability, while the carboxylic acid provides a key handle for derivatization or interaction with biological targets.

Given its potential role in pharmaceutical development, a robust and comprehensive analytical strategy is essential to confirm its identity, purity, and key physicochemical properties. This application note provides a suite of detailed protocols for the characterization of **5-Morpholinopyrazine-2-carboxylic acid**, intended for researchers, analytical scientists, and drug development professionals. The methodologies described herein are designed to ensure scientific rigor and generate reliable, high-quality data suitable for regulatory submission.

## Physicochemical Properties

A foundational understanding of the molecule's properties is critical for method development and formulation. The key physicochemical data for **5-Morpholinopyrazine-2-carboxylic acid** are summarized below.

Property	Value / Description	Source
Chemical Structure	 The image you are requesting does not exist or is no longer available. imgur.com	-
Molecular Formula	C <sub>9</sub> H <sub>11</sub> N <sub>3</sub> O <sub>3</sub>	Calculated
Molecular Weight	209.20 g/mol	Calculated
CAS Number	946598-39-6	[1]
Appearance	Typically a solid powder (e.g., off-white to yellow)	Vendor Data
Melting Point	Not consistently reported; requires experimental determination via DSC (see Section 6). A related compound, 2-morpholinopyrimidine-5-carboxylic acid, has a predicted melting point of 148.63 °C.[2]	-
Solubility	Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) and aqueous bases. Limited solubility in non-polar solvents.	Inferred
Predicted pKa	The carboxylic acid proton is predicted to have a pKa around 2-4, while the pyrazine/morpholine nitrogens will have lower, basic pKa values. Accurate prediction is complex; experimental determination is recommended. The pKa of a	Inferred

carboxylic acid and a pyridine group can be used to predict proton transfer in complexes.

[3]

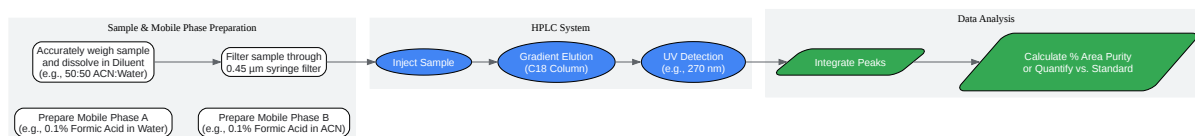
## Chromatographic Analysis for Purity and Assay

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of **5-Morpholinopyrazine-2-carboxylic acid** and for quantitative assay measurements. A reversed-phase method is most suitable for this polar, ionizable compound.

### Rationale for Method Design

A C18 stationary phase is selected for its versatility in retaining compounds with mixed polarity. The mobile phase consists of an organic modifier (acetonitrile) and an aqueous component. The addition of an acid, such as formic or trifluoroacetic acid, to the mobile phase is crucial. It suppresses the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp, symmetrical peak shape. UV detection is chosen because the pyrazine ring is an effective chromophore, exhibiting strong absorbance in the UV region, typically between 260-280 nm.[4][5][6]

### Workflow for HPLC Analysis



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Caption: Workflow for HPLC Purity and Assay Analysis.

## Detailed Protocol: HPLC Purity Determination

- Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.
- Column: C18 Reversed-Phase, 4.6 x 150 mm, 3.5  $\mu$ m particle size (or equivalent).
- Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.
- Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile (ACN).
- Gradient Program:

Time (min)	%B
0.0	5
20.0	95
25.0	95
25.1	5

| 30.0 | 5 |

- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection: UV at 270 nm. A similar method for pyrazine derivatives used this wavelength.[\[7\]](#)
- Injection Volume: 10  $\mu$ L.
- Sample Preparation: Prepare a sample solution of approximately 1.0 mg/mL in a 50:50 mixture of Acetonitrile and Water (diluent).

- Analysis: Inject a blank (diluent), followed by the sample solution. Integrate all peaks and calculate the purity based on the area percent of the main peak.

## LC-MS for Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) provides unambiguous confirmation of the compound's identity by measuring its molecular weight with high accuracy.

### Rationale for Method Design

The HPLC method described above can be directly coupled to a mass spectrometer.

Electrospray Ionization (ESI) is the preferred ionization technique for this molecule, as it is well-suited for polar compounds. The analysis should be performed in both positive and negative ion modes. In positive mode, the protonated molecule  $[M+H]^+$  is expected at  $m/z$  210.09. In negative mode, the deprotonated molecule  $[M-H]^-$  is expected at  $m/z$  208.07.

### Detailed Protocol: LC-MS Identity Confirmation

- LC System: Use the same HPLC conditions as in Section 3.3.
- MS Detector: Quadrupole or Time-of-Flight (TOF) Mass Spectrometer.
- Ionization Source: Electrospray Ionization (ESI).
- Ion Mode: Positive and Negative.
- Scan Range:  $m/z$  50 - 500.
- Capillary Voltage: 3.5 kV.
- Drying Gas Flow: 10 L/min.
- Gas Temperature: 325 °C.[8]
- Analysis: Inject the sample solution. Extract the mass spectra from the main chromatographic peak. Confirm the presence of the expected molecular ions ( $[M+H]^+$  and/or  $[M-H]^-$ ) corresponding to the molecular formula  $C_9H_{11}N_3O_3$ .

## Spectroscopic Structural Elucidation

Spectroscopic techniques provide detailed information about the compound's covalent structure and functional groups.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for de novo structure elucidation and confirmation. Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR are required for a complete assignment.

- Rationale: The molecule has distinct proton and carbon environments that will give rise to a predictable NMR spectrum. The pyrazine ring protons will appear in the aromatic region, while the morpholine and carboxylic acid protons will have characteristic chemical shifts. DMSO- $d_6$  is a suitable solvent as it will solubilize the compound and allow for the observation of the exchangeable carboxylic acid proton.
- Expected  $^1\text{H}$  NMR (400 MHz, DMSO- $d_6$ ) Signals:
  - ~13.0 ppm (s, 1H): Carboxylic acid proton (-COOH), often broad.
  - ~8.0-8.5 ppm (2H, m): Two protons on the pyrazine ring.
  - ~3.7 ppm (t, 4H): Morpholine protons adjacent to oxygen (-O-CH $_2$ -).
  - ~3.5 ppm (t, 4H): Morpholine protons adjacent to nitrogen (-N-CH $_2$ -).
- Expected  $^{13}\text{C}$  NMR (100 MHz, DMSO- $d_6$ ) Signals:
  - ~165 ppm: Carboxylic acid carbonyl carbon.
  - ~130-155 ppm: Four distinct signals for the pyrazine ring carbons.
  - ~66 ppm: Morpholine carbons adjacent to oxygen.
  - ~45 ppm: Morpholine carbons adjacent to nitrogen.

### Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to confirm the presence of key functional groups.

- Rationale: The molecule possesses several IR-active functional groups. The carboxylic acid will show a very characteristic broad O-H stretch and a strong C=O stretch. The morpholine and pyrazine groups will contribute to signals in the fingerprint region.
- Expected Key FT-IR Absorptions ( $\text{cm}^{-1}$ ):
  - 3300-2500 (broad): O-H stretch of the hydrogen-bonded carboxylic acid.[9]
  - ~1710 (strong): C=O stretch of the carboxylic acid.[10]
  - ~1600-1450: C=N and C=C stretching vibrations of the pyrazine ring.
  - ~1320-1210: C-O stretch of the carboxylic acid.[9]
  - ~1115: C-O-C stretch of the morpholine ether linkage.

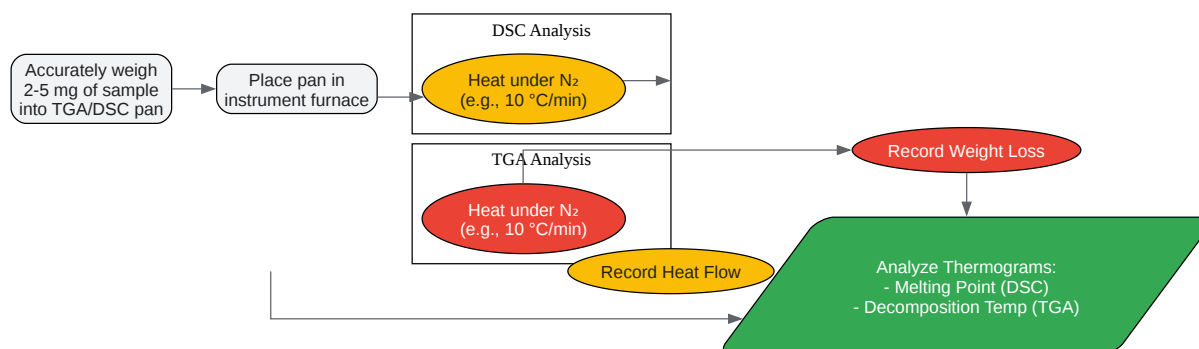
## Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are vital for characterizing the solid-state properties of a pharmaceutical compound.[2][11]

## Rationale for Method Design

DSC is used to determine the melting point and assess the presence of polymorphs or solvates. TGA measures weight loss as a function of temperature, providing information on thermal stability, decomposition temperature, and the presence of residual solvents or water.[12]

## Workflow for Thermal Analysis



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Caption: Workflow for DSC and TGA Thermal Analysis.

## Detailed Protocol: TGA/DSC

- Instrumentation: Simultaneous Thermal Analyzer (STA) or separate TGA and DSC instruments.
- Sample Pans: Aluminum or ceramic pans.
- Sample Mass: 2-5 mg.
- Atmosphere: Dry Nitrogen purge gas at 30-50 mL/min.
- Temperature Program: Heat from 30 °C to 400 °C at a rate of 10 °C/min.
- Analysis:
  - DSC: Determine the onset and peak temperature of any endothermic events (e.g., melting).

- TGA: Determine the onset temperature of decomposition, identified by a significant weight loss. Simultaneous TGA-DSC analysis can be highly efficient for early drug discovery phases.[13]

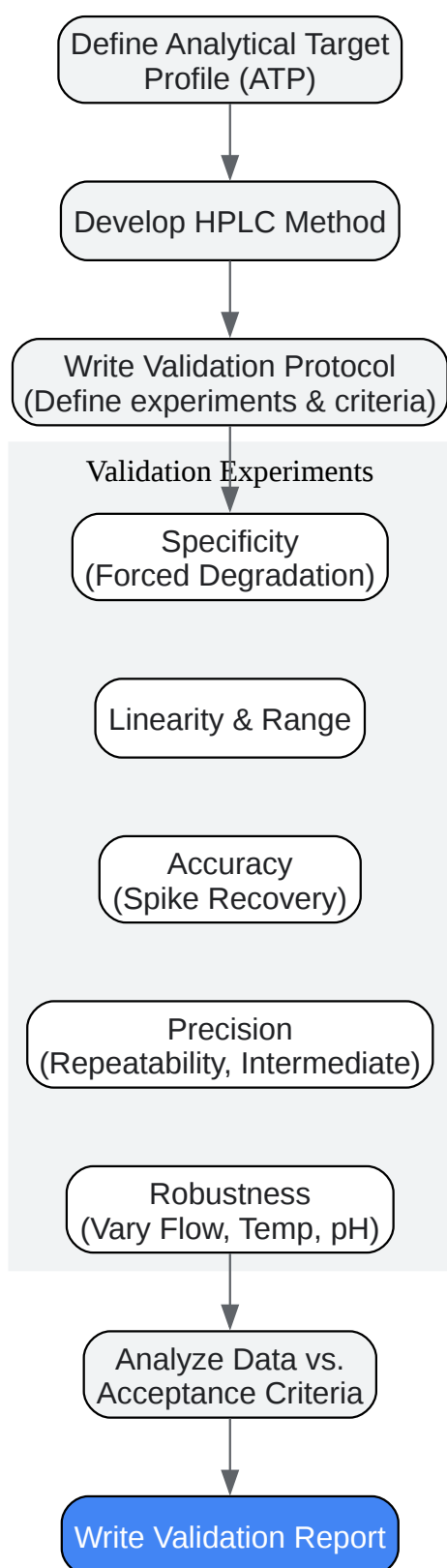
## Analytical Method Validation

For use in a regulated environment, the primary assay and impurity method (HPLC) must be validated according to ICH Q2(R2) guidelines to demonstrate it is fit for its intended purpose.[6] [14] The validation process ensures the method is reliable, reproducible, and accurate.[15]

### Validation Parameters and Acceptance Criteria

Parameter	Purpose	Typical Acceptance Criteria (for Assay)
Specificity	To ensure the signal is unequivocally from the analyte.	Peak purity > 99.0%; Baseline resolution from impurities.
Linearity	Proportionality of signal to concentration.	Correlation coefficient ( $r^2$ ) $\geq$ 0.999.
Range	Interval where the method is accurate, precise, and linear.	80% to 120% of the nominal concentration.
Accuracy	Closeness of results to the true value.	98.0% to 102.0% recovery.
Precision	Agreement between repeated measurements (Repeatability & Intermediate).	RSD $\leq$ 1.0% for repeatability; RSD $\leq$ 2.0% for intermediate precision.
Robustness	Reliability with respect to small, deliberate variations in method parameters.	System suitability parameters remain within limits.

## Method Validation Workflow



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Caption: Workflow for HPLC Method Validation based on ICH Guidelines.[4]

## Conclusion

The analytical methods detailed in this application note provide a comprehensive framework for the characterization of **5-Morpholinopyrazine-2-carboxylic acid**. The combination of chromatography, mass spectrometry, NMR, FT-IR, and thermal analysis ensures a thorough confirmation of identity, purity, and critical physicochemical properties. Adherence to these protocols, followed by a systematic validation of the quantitative HPLC method, will generate a robust data package suitable for advancing a compound through the drug development pipeline.

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